Validated Intermediate Status for Pemetrexed Disodium Synthesis
This compound is explicitly designated as an intermediate in the preparation of Pemetrexed Disodium (P219500) and its derivatives, a clinically approved anticancer agent . This distinguishes it from the vast majority of chromen-4-one derivatives which lack any established role in the synthesis of an approved therapeutic. The documented application provides a clear, verifiable procurement rationale: the compound is a necessary starting material or intermediate for a specific, high-value synthetic route, unlike generic flavonoid screening compounds that have only hypothetical utility.
| Evidence Dimension | Documented Synthetic Utility |
|---|---|
| Target Compound Data | Specifically cited as an intermediate for Pemetrexed Disodium synthesis . |
| Comparator Or Baseline | Generic flavonoid derivatives (e.g., simple 2-phenylchromen-4-ones) typically have no documented role in approved drug synthesis. |
| Quantified Difference | Qualitative presence vs. absence of documented application in approved drug manufacturing. |
| Conditions | Based on commercial supplier application notes and patent literature describing pemetrexed intermediates [1]. |
Why This Matters
For procurement in medicinal chemistry and process development, documented synthetic utility eliminates the risk of acquiring a compound with no proven downstream application, directly justifying selection over untargeted analogs.
- [1] PeerJ. (2016). Synthesis and physicochemical characterization of the impurities and the key intermediate of pemetrexed disodium, an anticancer drug. PeerJ, 4, e1784. View Source
